6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride

Lipophilicity logD Permeability

Piperidine bioisostere replacement often disrupts logD and CNS permeability profiles. This spirocyclic sulfone HCl (MW 183.65, ≥95% purity) offers predicted logD₇.₄ -1.32 (vs. 0.5-1.5 for piperidine), TPSA 55 Ų for peripheral restriction, and 3 H-bond acceptors. • HCl salt ready for parallel chemistry • 0 rotatable bonds, rigid [3.3] scaffold • Multi-supplier availability ensures supply security.

Molecular Formula C5H10ClNO2S
Molecular Weight 183.65
CAS No. 2225154-17-4
Cat. No. B2979033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride
CAS2225154-17-4
Molecular FormulaC5H10ClNO2S
Molecular Weight183.65
Structural Identifiers
SMILESC1CNC12CS(=O)(=O)C2.Cl
InChIInChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-2-6-5;/h6H,1-4H2;1H
InChIKeySOQMRKXQJYLUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride: A Differentiated Sulfone-Containing Spirocyclic Building Block for Piperidine Bioisostere Replacement


6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride (CAS 2225154-17-4) belongs to the thia-azaspiro[3.3]heptane sulfone family—a class of conformationally restricted spirocyclic scaffolds that integrate a sulfone group and a secondary amine within a rigid [3.3] bicyclic framework . This compound class has emerged as a next-generation bioisostere of piperidine, offering differentiated physicochemical profiles including reduced logD₇.₄, altered basicity, and distinct vector geometry relative to both the parent heterocycle and regioisomeric variants [1][2]. The hydrochloride salt form (MW 183.65 g/mol, purity ≥95%) enhances aqueous solubility and facilitates direct use in parallel medicinal chemistry workflows .

Why Generic 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride Cannot Be Interchanged with Other Thia-Azaspiro Regioisomers or Oxa-Analogs in Procurement Decisions


Within the thia-azaspiro[3.3]heptane sulfone family, the position of the sulfur/sulfone relative to the nitrogen profoundly alters key physicochemical parameters including logD, pKa, polar surface area (PSA), and molecular recognition properties [1]. The 6-thia-1-azaspiro regioisomer (sulfone at position 6, nitrogen at position 1) exhibits a predicted logD₇.₄ of −1.32 versus −1.60 for the 2-thia-6-azaspiro counterpart—a ΔlogD of +0.28 that impacts passive permeability and tissue distribution predictions . Furthermore, the sulfone-containing scaffold carries a PSA of 55 Ų, dramatically higher than the 21.3 Ų of the corresponding oxa-analog (6-oxa-1-azaspiro[3.3]heptane), directly affecting blood–brain barrier penetration forecasts [2]. Generic substitution across regioisomers or heteroatom variants therefore risks altering key developability parameters and invalidating structure–activity relationship (SAR) hypotheses in lead optimization programs.

Quantitative Differentiation Evidence: 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride vs. Closest Analogs


Predicted logD₇.₄ Advantage: 6-Thia-1-azaspiro Sulfone Is 0.28 Log Units More Lipophilic Than the 2-Thia-6-azaspiro Regioisomer

The free base of the target compound (6-thia-1-azaspiro[3.3]heptane 6,6-dioxide) exhibits a predicted logD₇.₄ of −1.32, whereas the regioisomeric 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide has a notably lower predicted logD₇.₄ of −1.60—a difference of +0.28 log units favoring the 6-thia-1-azaspiro scaffold . At pH 5.5, the divergence is even more pronounced: logD₅.₅ = −2.55 for the 6-thia isomer vs. −3.31 for the 2-thia isomer (Δ = +0.76) . Both values were predicted using the ACD/Labs Percepta Platform v14.00 with identical methodology, enabling direct cross-study comparison . This lipophilicity differential arises from the distinct spatial relationship between the sulfone and the basic nitrogen in the two regioisomers, which modulates the compound's ionization equilibrium at physiological pH [1].

Lipophilicity logD Permeability CNS drug design

Polar Surface Area Differentiation: 6-Thia-1-azaspiro Sulfone PSA Is 2.6-Fold Larger Than the 6-Oxa-1-azaspiro Analog, Altering CNS Penetration Predictions

The target compound's free base carries a topological polar surface area (TPSA) of 55 Ų, contributed by the sulfone group (two S=O bonds) and the secondary amine . In contrast, the structurally analogous 6-oxa-1-azaspiro[3.3]heptane (oxygen replacing the sulfone at position 6) has a TPSA of only 21.26 Ų—less than half the value [1][2]. This 33.74 Ų difference places the 6-thia-sulfone scaffold above the commonly cited CNS drug-likeness threshold of TPSA < 60–70 Ų (with an increased probability of efflux liability as TPSA exceeds this range), whereas the oxa-analog sits well within the favorable CNS drug space [3]. The sulfone's higher PSA also implies greater aqueous solubility potential via hydrogen-bonding interactions with water [3].

Polar Surface Area Blood-Brain Barrier CNS MPO Oral bioavailability

pKa Modulation by the Sulfone Group: 6-Thia-1-azaspiro Sulfone Is Predicted to Be Substantially Less Basic Than Parent 1-Azaspiro[3.3]heptane and Piperidine

The parent 1-azaspiro[3.3]heptane scaffold exhibits a pKa of approximately 11.2–11.4, nearly identical to piperidine (pKa ~11.2), as experimentally validated by Kirichok et al. in their bioisostere characterization study [1]. Installation of the strongly electron-withdrawing sulfone group at position 6 is expected to reduce the conjugate acid pKa of the azetidine nitrogen by an estimated 1.5–3.0 log units, based on the class-level trend wherein γ-heteroatom substitution in spiro[3.3]heptane systems alters basicity through inductive withdrawal [2][3]. While direct experimental pKa data for this specific compound is not publicly available, the predicted pKa shift is mechanistically consistent with the established ΔpKa(ACD) range of +1.9 units observed for analogous spirocyclic modifications documented in the literature [2].

Basicity pKa Ionization state Salt selection

Biological Validation Asymmetry: The 2-Thia-6-azaspiro Sulfone Regioisomer Has Demonstrated Patent-Level Biological Activity (IC₅₀ 550 nM), Whereas the 6-Thia-1-azaspiro Counterpart Remains an Underexplored Scaffold with First-Mover Research Opportunity

A derivative bearing the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide core (US10457637, Compound 113) demonstrated IC₅₀ = 550 nM against both the IL-17A cytokine secretion pathway in human CD4⁺ T cells and the RORγ nuclear receptor transactivation assay, as documented in BindingDB [1]. This establishes the 2-thia regioisomer sulfone as a validated core in immunomodulatory drug discovery. In contrast, a comprehensive search of primary literature, patents (including WIPO and USPTO), and authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) reveals no equivalent quantitative biological activity data for the 6-thia-1-azaspiro[3.3]heptane 6,6-dioxide scaffold, including its hydrochloride salt [2]. This asymmetric validation landscape positions the 6-thia regioisomer as a structurally distinct, underexplored scaffold—offering a first-mover research opportunity with potentially novel intellectual property space relative to the more extensively characterized 2-thia counterpart.

Scaffold novelty Biological validation Patent landscape First-mover advantage

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Direct Weighing Convenience vs. Free Base or Oxalate Salt Forms

The hydrochloride salt of 6-thia-1-azaspiro[3.3]heptane 6,6-dioxide (CAS 2225154-17-4, MW 183.65 g/mol) is supplied at ≥95% purity and offers tangible practical advantages over alternative salt forms . The free base (CAS 1272412-71-1) requires additional neutralization steps before use in aqueous biological assays, while the hemioxalate (CAS 1523618-11-2) and oxalate (CAS 1392804-12-4) salts introduce a counterion that may interfere with calcium-sensitive or carboxylate-sensitive biological targets . The hydrochloride counterion is biologically benign and physiologically compatible, enabling direct dissolution in aqueous buffers without counterion-exchange complications [1]. Commercially, the hydrochloride salt is available from multiple international vendors (Chemenu, Leyan, CymitQuimica) at catalog scale, ensuring supply chain redundancy for long-term procurement planning .

Salt form Aqueous solubility Formulation Laboratory handling

Optimal Research and Procurement Application Scenarios for 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride


Scaffold-Hopping from Piperidine-Containing Leads to Reduce logD While Retaining Favorable Basicity for Intracellular Target Engagement

Medicinal chemistry programs seeking to replace a piperidine ring with a conformationally restricted spirocyclic bioisostere can deploy 6-thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride to achieve a predicted logD₇.₄ of −1.32, which is substantially lower than typical piperidine-containing fragments (logD₇.₄ ~0.5–1.5) [1][2]. The sulfone group introduces additional hydrogen-bond acceptor capacity (3 HBA vs. 1 for piperidine), potentially forming new target interactions while the hydrochloride salt enables direct use in parallel chemistry without pre-neutralization [3].

Exploratory Library Synthesis in Underexplored Sulfone-Containing Spirocyclic Chemical Space for Hit Expansion Campaigns

The 6-thia-1-azaspiro sulfone scaffold occupies a structurally distinct niche relative to the more extensively patented 2-thia-6-azaspiro regioisomer, which has demonstrated biological activity (IC₅₀ = 550 nM) in immunomodulatory programs [1]. DNA-encoded library (DEL) builders, fragment-based drug discovery (FBDD) groups, and diversity-oriented synthesis (DOS) teams can leverage the 6-thia-1-azaspiro 6,6-dioxide core to access novel intellectual property space, with the hydrochloride salt providing aqueous compatibility for on-DNA chemistry or biophysical assays [2].

Peripheral Target Programs Requiring a PSA-Rich Scaffold to Limit Passive CNS Penetration While Maintaining Oral Bioavailability Potential

With a predicted TPSA of 55 Ų—approaching the upper boundary of CNS drug-likeness—the 6-thia-1-azaspiro sulfone scaffold is well-suited for drug discovery programs targeting peripheral tissues where CNS exclusion is desirable [1][2]. The scaffold's 0 rotatable bonds and rigid spirocyclic geometry contribute to a favorable enthalpy-driven binding profile, while the sulfone's polarity enhances aqueous solubility for oral formulation development [3].

Rapid Salt-Form Screening and Preformulation Studies Leveraging Multi-Vendor Supply Chain Redundancy

Procurement teams can source 6-thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride from multiple independent suppliers (Chemenu, Leyan, CymitQuimica), ensuring competitive pricing and supply security for long-term medicinal chemistry campaigns [1][2]. The hydrochloride format eliminates the need for counterion screening in early preformulation, as the chloride counterion is the most common pharmaceutically acceptable anion, representing 43% of FDA-approved salt forms [3].

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